molecular formula C6H7ClN2O B1378296 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one CAS No. 1394040-94-8

5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B1378296
M. Wt: 158.58 g/mol
InChI Key: YYQNKMIKNMSDNW-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one (5ACMD) is a synthetic compound that has been studied for its potential applications in scientific research. 5ACMD is a heterocyclic molecule that contains both an amine and a chloro group and is a member of the pyridin-2-one family. It has been used in various laboratory experiments due to its unique properties, such as its ability to act as a catalyst in chemical reactions.

Scientific Research Applications

Antioxidant and Chelating Agents

Dihydropyridine derivatives, synthesized through chemical processes involving various chloroformates and sulfonyl chlorides, have been evaluated for their antioxidant and metal chelating activities. These studies demonstrate the compounds' potential in treating metal-induced oxidative stress diseases. The biological evaluation included antioxidant activity (DPPH and ABTS methods), metal chelating activity, and cytotoxicity assays, along with in silico ADMET properties and molecular docking studies. The findings suggested that certain dihydropyridine derivatives exhibited high antioxidant and metal chelating activities, presenting them as potent antioxidants and chelating agents which may be useful in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran, 2019).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized and explored for their potential in enantioselective reductions of activated carbonyl compounds. These compounds have shown varying degrees of enantiomeric excess, depending on the bridge length of the macrocycle, and have been used to reduce activated carbonyl compounds to their corresponding alcohols in a nonprotic solvent. This research provides insights into the structural effects on enantioselective reductions, offering an explanation based on the complexation of bridged 1,4-dihydropyridine, Mg2+, and the carbonyl component (Talma et al., 1985).

Antibacterial and Antifungal Agents

The synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles has been described, with the structures confirmed by standard spectroscopic techniques. Biological activity results highlight the significance of electron-withdrawing groups and the presence of –OH groups on the meta position for enhancing antibacterial and antifungal activities. Specific compounds within this series have shown to be the most active antimicrobials, suggesting their potential as potent antibacterial and antifungal agents (Desai, Harsorab, & Mehtaa, 2021).

properties

IUPAC Name

5-amino-3-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQNKMIKNMSDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

CAS RN

1394040-94-8
Record name 5-amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chloro-1-methyl-5-nitropyridin-2(1H)-one (Step 5.1) (10.38 g, 55.0 mmol), EtOH (200 mL) and NH4Cl (79 mL, 550 mmol) was added iron (9.22 g, 165 mmol). The reaction mixture was stirred for 1 hr at 85° C., filtered through a pad of celite, and concentrated. The crude material was purified by silica gel column chromatography (CH2Cl2/MeOH 2-10%) to afford the title product (6.77 g, 42.7 mmol, 78% yield) as a black solid. tR: 0.29 min (LC-MS 1); ESI-MS: 159 [M+H]+ (LC-MS 1); Rf=0.28 (CH2Cl2/MeOH 9:1).
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step One
Name
Quantity
9.22 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

Ra—Ni (EtOH) (230 mmol) was added to a solution of 3-chloro-1-methyl-5-nitro-1H-pyridin-2-one (Step E6) (136 mmol) in MeOH (400 mL) and the mixture was stirred at rt under a hydrogen atmosphere for 97 h. The reaction mixture was filtered over celite and concentrated. The product was purified by flash chromatography to afford the title compound as a black solid. ESI-MS: tR=0.33 min, [M+H]+ 159/161 (LC-MS 1); TLC: Rf=0.28 (9:1 CH2Cl2/MeOH).
Quantity
136 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
230 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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